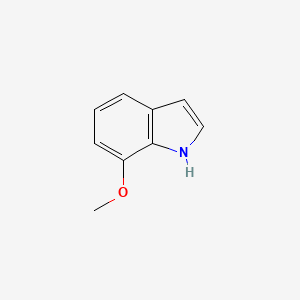

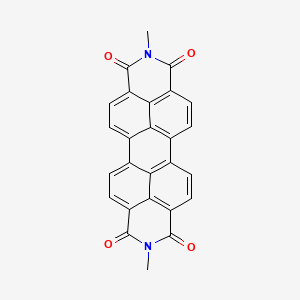

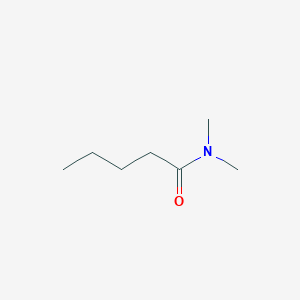

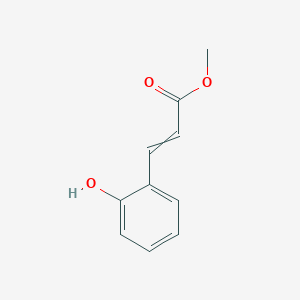

3-(2-羟基苯基)丙-2-烯酸甲酯

货号 B1360129

CAS 编号:

20883-98-1

分子量: 178.18 g/mol

InChI 键: YMXREWKKROWOSO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

新型化合物及衍生物的合成

- 3-(2-羟基苯基)丙-2-烯酸甲酯用于从非蛋白质氨基酸合成α-亚甲基和α-烷基亚烷基-β-内酰胺。该过程涉及用浓缩HBr溶液处理,然后转化为N-取代衍生物,然后水解并内酰胺化得到含有环外亚烷基和亚甲基的β-内酰胺(Buchholz & Hoffmann, 1991).

杂环体系的制备

- 它用于制备2-乙酰基-3-{[2-(二甲氨基)-1-(甲氧羰基)乙烯基]氨基}丙-2-烯酸甲酯和苯甲基,从而合成各种杂环体系,如3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和2H-1-苯并吡喃-2-酮(Selič, Grdadolnik, & Stanovnik, 1997).

分子结构和光谱分析

- 该化合物是合成新型衍生物以进行分子结构分析、光谱研究和DFT计算方法的关键,为抗菌活性和分子对接模拟提供了见解(Murugavel, Velan, Kannan, & Bakthadoss, 2017).

非线性光学(NLO)材料研究

- 它在有机非线性光学晶体的振动光谱研究中具有重要意义。这些研究涉及量子计算,以了解平衡几何、振动波数、强度和超极化率,从而促进NLO材料的发展(Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

非氢键相互作用的探索

- 对该化合物的研究提供了对稀有非氢键相互作用的见解,例如相关烯酸酯晶体堆积中的N⋯π和O⋯π相互作用。这对于理解分子化合物的结构方面至关重要(Zhang, Wu, & Zhang, 2011).

抗菌活性及青霉素结合蛋白抑制

- 研究包括衍生物的合成和表征,以研究其作为抗菌剂和青霉素结合蛋白抑制剂的潜力。这些研究包括结构、振动光谱和计算方法(Murugavel, Velan, Kannan, & Bakthadoss, 2016).

有机聚合物中的激光染料研究

- 该化合物被研究用于硅含量有机共聚物中激光染料的光物理表征,有助于开发具有高光稳定性和有吸引力的激光介质特性的材料(Tyagi, Agua, Penzkofer, García, Sastre, Costela, & García‐Moreno, 2007).

泥炭地中泥炭酸热化学分解的研究

- 研究包括研究氧化还原条件对泥炭地中泥炭酸热化学分解产物分布的影响,从而深入了解环境和生态过程(Swain & Abbott, 2013).

结构不稳定性和衍生物形成的分析

- 它在伞形酮不稳定性的研究中也很重要,其中分析了其在提取过程中转化为各种衍生物的情况。这项研究与食品生产者和消费者相关,突出了加工过程中化合物的转化(Dawidowicz, Bernacik, & Typek, 2018).

安全和危害

属性

IUPAC Name |

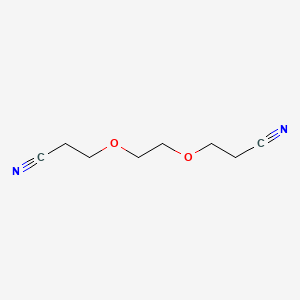

methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXREWKKROWOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943139 | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

CAS RN |

20883-98-1 | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a stirred mixture of ortho-hydroxycinnamic acid (1.00 g, 6.09 mmol) in 10 mL of ether and 10 mL of methanol was added etheral diazomethane until the mixture became yellowish. The mixture was stirred at room temperature for 15 minutes, and the excess diazomethane was destroyed with the addition of acetic acid. The mixture was concentrated in vacuo and diluted with 100 mL of ethyl acetate. This ethyl acetate solution was washed with saturated sodium bicarbonate solution (3×60 mL) and brine (1×60 mL). The organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo to give 1.02 g (94%) of methyl ortho-hydroxycinnamate B.

Yield

94%

Synthesis routes and methods II

Procedure details

To a 250-mL round bottom flask were added, in turn, 5.57 g (33.9 mmol) of 2-hydroxycinnamic acid, 80 mL of methanol, and 6 drops of concentrated sulfuric acid. The resulting clear solution was heated to reflux for 6 hours and then allowed to cool to room temperature. The solvent was removed in vacuo to give a sticky white solid. The solid was dissolved in 80 mL of ethyl acetate, and washed with: 3 40-mL portions of 10% aqueous sodium bicarbonate; 1 40-mL portion of water; and 2 25 mL portions of brine. The organic layer was concentrated in vacuo to give 5.51 g (91.4%) of methyl 2-hydroxycinnamate as a white solid.

Yield

91.4%

Synthesis routes and methods III

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods IV

Procedure details

Name

CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

COC(=O)C(C)=Cc1ccccc1O

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。